molecular formula C7H11N3OS B13084610 N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide

Cat. No.: B13084610
M. Wt: 185.25 g/mol
InChI Key: SMZNDEOWOOOKTC-UHFFFAOYSA-N
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Description

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical agents, including antimicrobial, antifungal, and anticancer drugs .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide

InChI

InChI=1S/C7H11N3OS/c1-5(11)9-3-7-10-6(2-8)4-12-7/h4H,2-3,8H2,1H3,(H,9,11)

InChI Key

SMZNDEOWOOOKTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CS1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide exhibits notable antimicrobial activity against various bacterial strains. This potential makes it a candidate for developing new antimicrobial agents to combat resistant bacterial infections. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial for addressing the rising issue of antibiotic resistance.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been found to inhibit cyclin-dependent kinases, which play a critical role in cell cycle regulation. This inhibition leads to antiproliferative effects on cancer cells. In vitro studies demonstrated that it induces apoptosis (programmed cell death) and autophagy (cellular degradation process), contributing to its effectiveness against various cancer types, including melanoma and pancreatic cancer .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Research : A study reported that derivatives of this compound displayed high potency against sensitive and resistant cancer cell lines, leading to significant tumor growth reduction in vivo models .
  • Neuroprotective Studies : Investigations into its effects on neurodegenerative diseases revealed promising results in modulating neuroprotective pathways, suggesting potential therapeutic applications .
  • Antimicrobial Efficacy : Trials demonstrated its effectiveness against multiple bacterial strains, supporting its development as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The aminomethyl group can enhance binding affinity to biological targets, increasing the compound’s potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminomethyl and acetamide groups contribute to its versatility in various applications, distinguishing it from other thiazole derivatives .

Biological Activity

N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide, also known as a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H12N3OS
  • Molecular Weight : 221.71 g/mol
  • CAS Number : 2137602-53-8
  • Structure : The compound features a thiazole ring which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A notable study evaluated a related compound, demonstrating significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A375 (melanoma), PANC-1 (pancreatic cancer), and K562 (chronic myeloid leukemia).
  • Mechanism of Action : The compound induces cell death through apoptosis and autophagy. It has shown to significantly reduce tumor growth in vivo in xenograft models .
CompoundIC50 (µM)Cancer TypeMechanism of Action
6b< 1.0MelanomaApoptosis and autophagy induction
6b< 5.0Pancreatic CancerApoptosis induction
6b< 10.0Chronic Myeloid LeukemiaAutophagy induction

The structure-activity relationship indicates that modifications on the thiazole moiety can enhance potency against resistant cancer forms .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound exhibited promising results against various bacterial strains:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli.
  • Mechanism : The thiazole ring contributes to the interaction with bacterial enzymes, disrupting metabolic pathways.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that thiazole derivatives could inhibit cell proliferation in multiple cancer types with IC50 values significantly lower than standard treatments like doxorubicin .
    • The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity.
  • In Vivo Studies :
    • In animal models, compounds showed a marked reduction in tumor size when administered at therapeutic doses, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific functional groups on the thiazole ring and adjacent structures significantly influence biological activity:

  • Key Modifications :
    • Methyl groups at specific positions enhance activity.
    • Substituents on the phenyl ring affect binding affinity to target enzymes.
ModificationEffect on Activity
Methyl at position 4Increases cytotoxicity
Chlorine substituentEnhances binding to bacterial targets

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